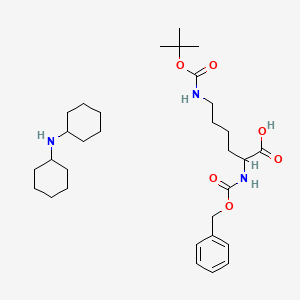
(S)-1-Amino-3-bromo-2-propanol Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-bromo-2-propanol Hydrobromide typically involves the bromination of (S)-1-Amino-2-propanol. The reaction is carried out using hydrobromic acid (HBr) as the brominating agent. The process involves the following steps:
Bromination: (S)-1-Amino-2-propanol is treated with HBr, leading to the formation of (S)-1-Amino-3-bromo-2-propanol.
Salt Formation: The resulting product is then converted into its hydrobromide salt by reacting with additional HBr.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(S)-1-Amino-3-bromo-2-propanol Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or ammonia.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted alcohols, amines, or thiols.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary amines.
科学的研究の応用
(S)-1-Amino-3-bromo-2-propanol Hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (S)-1-Amino-3-bromo-2-propanol Hydrobromide involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and receptor binding, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
(S)-1-Amino-2-propanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(S)-1-Amino-3-chloro-2-propanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(S)-1-Amino-3-iodo-2-propanol: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is unique due to the presence of the bromine atom, which provides distinct reactivity and interaction capabilities compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
特性
分子式 |
C3H9Br2NO |
|---|---|
分子量 |
234.92 g/mol |
IUPAC名 |
1-amino-3-bromopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H8BrNO.BrH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H |
InChIキー |
AKVZHJNJQPJNOH-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
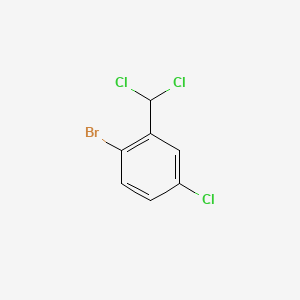
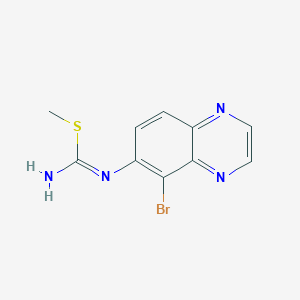
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
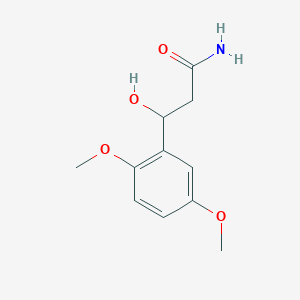
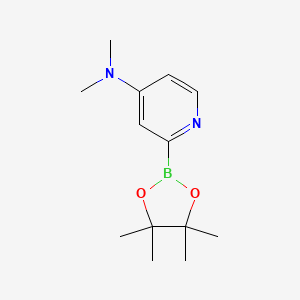
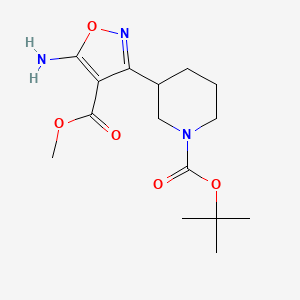

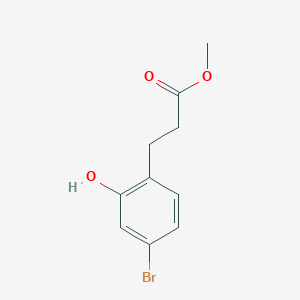
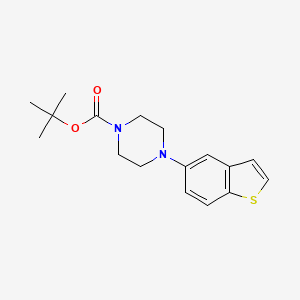
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
